![molecular formula C5H11BrCl2N4 B1449114 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 1609395-34-7](/img/structure/B1449114.png)
3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride
Overview
Description
3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical compound with the molecular formula C5H10BrClN4 . It is available from various manufacturers .
Molecular Structure Analysis
The molecular structure of 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride can be represented by the SMILES stringBrC1=NN(C)C(N(C)C)=N1.Cl.Cl
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride, such as its density, boiling point, and melting point, are not explicitly mentioned in the available resources .Scientific Research Applications
Antibacterial and Antifungal Agent
This compound has shown promise in the field of antibacterial and antifungal applications . Its structural similarity to other triazole derivatives that exhibit microbial inhibition suggests potential efficacy against bacterial and fungal strains .
Chemical Synthesis Building Block
Due to its reactive bromine and amine groups, it serves as a versatile building block in chemical synthesis . It can be used to create a variety of complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Material Science Research
In material science, this compound could be utilized in the synthesis of novel polymers or coatings with potential antimicrobial properties, contributing to the development of hygienic surfaces .
Bioconjugation
The compound’s reactive groups make it suitable for bioconjugation techniques, where it can be used to attach biomolecules to various surfaces or to each other, which is crucial in biotechnology and diagnostic applications .
Catalyst Development
Researchers may explore the use of this compound in the development of catalysts . Its structure could be pivotal in creating catalysts that facilitate specific reactions in organic synthesis .
Pharmacological Research
The triazole ring is a common motif in pharmacologically active compounds . This compound could be a precursor in the synthesis of new drugs with potential antiviral, anticancer, or anti-inflammatory properties .
Analytical Chemistry
In analytical chemistry, it could be used as a standard or reagent in the quantitative analysis of similar structures or in the development of detection methods for triazole-containing compounds .
Nanotechnology
The compound’s properties might be harnessed in nanotechnology to create nanoscale devices or sensors , especially in the context of biomedical applications where triazole derivatives are often used .
Safety and Hazards
properties
IUPAC Name |
5-bromo-N,N,2-trimethyl-1,2,4-triazol-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN4.2ClH/c1-9(2)5-7-4(6)8-10(5)3;;/h1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMDXDAKZOFYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrCl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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